molecular formula C25H28ClNO4 B1398546 (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate CAS No. 618430-24-3

(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate

Cat. No. B1398546
M. Wt: 441.9 g/mol
InChI Key: XFDRXBCVLODNAF-OAQYLSRUSA-N
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Description

(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate is a useful research compound. Its molecular formula is C25H28ClNO4 and its molecular weight is 441.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

  • Structural Disposition : A study by Abou et al. (2012) on a similar molecule, 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate, revealed that the tert-butyl substituent can show rotational disorder, impacting the molecular structure. This analysis could be relevant for understanding the structural characteristics of (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate (Abou et al., 2012).

Synthetic Methodologies and Reactions

  • Diels-Alder Reactions : Research on similar compounds includes the preparation and Diels-Alder reaction of tert-butyl carbamates, as reported by Padwa et al. (2003). These methodologies could be applicable for synthesizing or modifying compounds like (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate (Padwa et al., 2003).

Chemical Properties and Applications

  • Reduction Selectivity : Suzdalev and Koblik (1989) studied the reduction of 2-tert-butyl-1-benzopyrilium perchlorate, leading to a mixture of 2H- and 4H-chromenes. This type of selective reduction could be pertinent for manipulating the chemical structure of (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate (Suzdalev & Koblik, 1989).

Crystallography and Material Science

  • Crystal Structure Insights : Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid and analyzed its crystal structure. This research offers valuable insights into the crystallographic characteristics that could be similar for (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate (Li et al., 2013).

properties

IUPAC Name

tert-butyl N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClNO4/c1-15(2)21(27-24(29)31-25(3,4)5)23-19(13-16-9-7-6-8-10-16)22(28)18-12-11-17(26)14-20(18)30-23/h6-12,14-15,21H,13H2,1-5H3,(H,27,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDRXBCVLODNAF-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C(=O)C2=C(O1)C=C(C=C2)Cl)CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=C(C(=O)C2=C(O1)C=C(C=C2)Cl)CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722374
Record name tert-Butyl [(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropylcarbamate

CAS RN

618430-24-3
Record name tert-Butyl [(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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